6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
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Overview
Description
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety and a nitro group at the 6th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-aminobenzothiazole to introduce the nitro group at the 6th position, followed by the reaction with piperazine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Reduction: 6-Amino-2-piperazin-1-yl-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 3-(1-Piperazinyl)-1,2-benzisothiazole
- 6-Nitro-2-piperidin-1-yl-1,3-benzothiazole
Uniqueness: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride stands out due to its unique combination of a nitro group, piperazine moiety, and benzothiazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-nitro-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCQVLVFAIKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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